molecular formula C26H32N2O6S B557775 Fmoc-Cys(3-(Boc-amino)-propyl)-OH CAS No. 173963-91-2

Fmoc-Cys(3-(Boc-amino)-propyl)-OH

Cat. No. B557775
M. Wt: 500.6 g/mol
InChI Key: VODQCWHZYBQNRK-QFIPXVFZSA-N
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Description

“Fmoc-Cys(3-(Boc-amino)-propyl)-OH” is a protected trifunctional amino acid derivative . It represents an analog of homolysine and can be used for introducing a lysine or arginine mimetic . It has been incorporated in ⁹⁹Tc-chelating peptides .


Molecular Structure Analysis

The molecular formula of “Fmoc-Cys(3-(Boc-amino)-propyl)-OH” is C26H32N2O6S . Its molecular weight is 500.6 g/mol . The IUPAC name is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid .


Chemical Reactions Analysis

“Fmoc-Cys(3-(Boc-amino)-propyl)-OH” is a protected amino acid used in peptide synthesis . It has been used in reactions involving protein-based and macrocyclic antibiotic-based chiral columns . It has also been involved in ester hydrolysis reactions .


Physical And Chemical Properties Analysis

“Fmoc-Cys(3-(Boc-amino)-propyl)-OH” has a molecular weight of 500.6 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 3 hydrogen bond donors .

Scientific Research Applications

Boronic Acid Functionalized Peptides

Tobias Otremba and B. Ravoo (2016) explored the synthesis of boronic acid functionalized fluorenylmethoxycarbonyl (Fmoc) protected amino acids for creating peptides that can bind to carbohydrates. These peptides, featuring a Cys-X-Cys motif (where X represents a boronic acid functionalized amino acid), were studied for their carbohydrate binding abilities, showcasing the versatility of Fmoc-protected amino acids in designing functional peptides for biochemical applications (Otremba & Ravoo, 2016).

Novel Protecting Group Reagents

Sherine N. Khattab et al. (2010) introduced new Fmoc/Alloc-oxime reagents for the efficient introduction of Fmoc and Alloc protecting groups to amino acids. These reagents provide a cleaner alternative to traditional methods, minimizing side reactions and offering high yields of Fmoc/Alloc-amino acids, crucial for peptide synthesis (Khattab et al., 2010).

Safety-Catch Linker for Peptide Synthesis

K. Nandhini, F. Albericio, and B. G. de la Torre (2022) demonstrated the use of the Mmsb linker in Fmoc/tBu solid-phase peptide synthesis (SPPS), which allows the combination of Fmoc and Boc protecting groups. This approach provides a strategic advantage in synthesizing peptides prone to side reactions like diketopiperazine formation, highlighting the importance of selecting appropriate protecting groups in peptide synthesis (Nandhini, Albericio, & de la Torre, 2022).

Antibacterial Composite Materials

L. Schnaider et al. (2019) explored the use of Fmoc-decorated self-assembling peptides for developing antibacterial and anti-inflammatory materials. The study showcases the application of Fmoc-modified amino acids in creating nanoassemblies with significant antibacterial capabilities, further emphasizing the role of Fmoc-protected amino acids in biomedical material development (Schnaider et al., 2019).

Supramolecular Gels

Alexandra Croitoriu et al. (2021) investigated supramolecular hydrogels based on Fmoc-functionalized amino acids, highlighting the potential of these materials in the biomedical field due to their biocompatible and biodegradable properties. The study underscores the versatility of Fmoc-modified amino acids in creating functional materials for various applications (Croitoriu et al., 2021).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6S/c1-26(2,3)34-24(31)27-13-8-14-35-16-22(23(29)30)28-25(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODQCWHZYBQNRK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593361
Record name S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(3-(Boc-amino)-propyl)-OH

CAS RN

173963-91-2
Record name S-{3-[(tert-Butoxycarbonyl)amino]propyl}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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